(S)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride
Overview
Description
(S)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride is a chiral amine compound with significant applications in organic synthesis and pharmaceutical research. This compound is known for its role as a chiral building block and resolving agent, making it valuable in the synthesis of enantiomerically pure molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride typically involves the resolution of racemic mixtures or asymmetric synthesis. One common method is the enzymatic resolution using Candida antarctica lipase B (CALB) as a catalyst. This enzyme selectively esterifies one enantiomer, allowing the separation of (S)-N-Benzyl-1-(1-naphthyl)ethylamine .
Industrial Production Methods
Industrial production of this compound often employs large-scale resolution techniques or asymmetric synthesis using chiral catalysts. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the production of enantiomerically pure this compound .
Chemical Reactions Analysis
Types of Reactions
(S)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include imines, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(S)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to selectively bind to these targets, influencing biochemical pathways and reactions. This selectivity is crucial in its applications as a chiral resolving agent and in the synthesis of enantiomerically pure pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
®-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride: The enantiomer of the (S)-form, used in similar applications but with different chiral properties.
(S)-N-Benzyl-1-(2-naphthyl)ethylamine hydrochloride: A structural isomer with the naphthyl group in a different position, affecting its reactivity and applications.
(S)-N-Benzyl-1-phenylethylamine hydrochloride: A related compound with a phenyl group instead of a naphthyl group, used in similar synthetic applications.
Uniqueness
(S)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride is unique due to its specific chiral configuration and the presence of the naphthyl group, which imparts distinct chemical and physical properties. These characteristics make it particularly valuable in the synthesis of enantiomerically pure compounds and as a resolving agent .
Properties
IUPAC Name |
(1S)-N-benzyl-1-naphthalen-1-ylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N.ClH/c1-15(20-14-16-8-3-2-4-9-16)18-13-7-11-17-10-5-6-12-19(17)18;/h2-13,15,20H,14H2,1H3;1H/t15-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLJDAVYFCDIDY-RSAXXLAASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC2=CC=CC=C21)NCC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163831-66-1 | |
Record name | 1-Naphthalenemethanamine, α-methyl-N-(phenylmethyl)-, hydrochloride (1:1), (αS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163831-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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